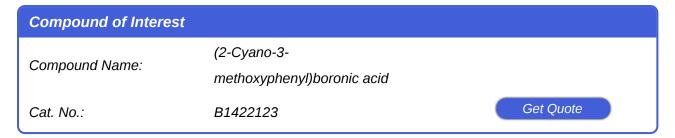


An In-depth Technical Guide to (2-Cyano-3methoxyphenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Cyano-3-

methoxyphenyl)boronic acid, a valuable reagent in organic synthesis and a potential building block for novel therapeutics. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its primary application in palladium-catalyzed cross-coupling reactions. Due to the limited publicly available experimental data for this specific compound, this guide also provides representative data and methodologies for closely related analogs to offer valuable insights for researchers.

Chemical Identity and Properties

(2-Cyano-3-methoxyphenyl)boronic acid is an aromatic boronic acid derivative featuring a nitrile and a methoxy substituent. These functional groups make it a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Physicochemical Properties[1]



Identifier	Value
IUPAC Name	(2-Cyano-3-methoxyphenyl)boronic acid
CAS Number	1164100-84-8
Molecular Formula	C ₈ H ₈ BNO ₃
Molecular Weight	176.97 g/mol
Appearance	White to off-white powder or crystals (predicted)
Solubility	Very slightly soluble in water (predicted)

Synthesis

While a specific, detailed experimental protocol for the synthesis of **(2-Cyano-3-methoxyphenyl)boronic acid** is not readily available in peer-reviewed literature, a general and representative method can be adapted from the synthesis of analogous cyanophenylboronic acids. The most common approach involves the ortho-lithiation of a substituted benzonitrile followed by quenching with a trialkyl borate.

Representative Experimental Protocol: Synthesis of a Cyanophenylboronic Acid

This protocol is adapted from a general method for the synthesis of 2-cyanophenylboronic acid derivatives and should be optimized for the specific substrate.[2]

Materials:

- Substituted Benzonitrile (e.g., 3-methoxybenzonitrile)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (1 M)



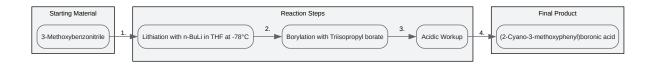
- Diethylether
- Anhydrous magnesium sulfate
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- A solution of the starting benzonitrile in anhydrous THF is prepared in a flame-dried, threenecked flask under an inert atmosphere.
- The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete lithiation.
- Triisopropyl borate (1.2 equivalents) is then added dropwise, again maintaining the low temperature. The reaction is allowed to stir for an additional 2-3 hours at -78 °C.
- The reaction mixture is allowed to warm to room temperature overnight.
- The reaction is quenched by the slow addition of 1 M hydrochloric acid.
- The aqueous layer is extracted with diethyl ether (3 x volumes).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
- The crude product can be purified by recrystallization or column chromatography.

Workflow for the Synthesis of (2-Cyano-3-methoxyphenyl)boronic acid





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Caption: A generalized workflow for the synthesis of the target molecule.

Characterization

No specific characterization data such as NMR or IR spectra for **(2-Cyano-3-methoxyphenyl)boronic acid** has been found in the public domain. However, the expected spectral features can be predicted based on its structure and data from closely related compounds.

Table 2: Predicted and Representative Spectral Data

Technique	Predicted/Representative Data
¹ H NMR	Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (δ ~3.9 ppm), Boronic acid protons (broad singlet, δ > 8.0 ppm).
¹³ C NMR	Aromatic carbons (δ 110-160 ppm), Nitrile carbon (δ ~115-120 ppm), Methoxy carbon (δ ~56 ppm).
FT-IR	O-H stretch (broad, ~3300 cm ⁻¹), C≡N stretch (~2230 cm ⁻¹), B-O stretch (~1350 cm ⁻¹), C-O stretch (~1250 cm ⁻¹).
Melting Point	Not available. For comparison, 3-methoxyphenylboronic acid has a melting point of 160-163 °C.



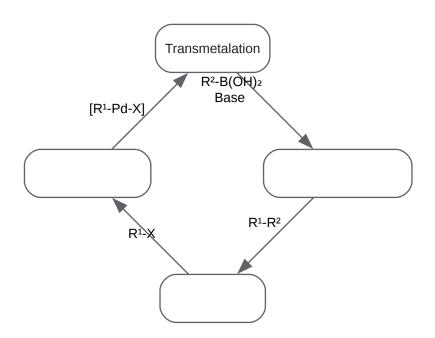
Applications in Organic Synthesis

The primary application of **(2-Cyano-3-methoxyphenyl)boronic acid** is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3]

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl, vinyl, or alkyl halide (or triflate) in the presence of a palladium catalyst and a base. The cyano and methoxy groups on the phenyl ring of the title compound can influence the electronic properties of the molecule and its reactivity in such transformations.

Logical Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery

Boronic acids are a class of compounds that have gained significant attention in drug discovery.[4][5] The boron atom can act as a transition state analog inhibitor of certain



enzymes. While there is no specific biological data available for **(2-Cyano-3-methoxyphenyl)boronic acid**, its structural motifs are present in various biologically active molecules. The cyano group can participate in hydrogen bonding and other interactions with biological targets, and the methoxyphenyl group is a common feature in many drug molecules. Researchers may find this compound to be a useful starting point for the synthesis of novel inhibitors or probes for various biological targets.

Conclusion

(2-Cyano-3-methoxyphenyl)boronic acid is a chemical compound with significant potential as a building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. While detailed experimental and biological data for this specific molecule are currently scarce in the public domain, this guide provides a foundational understanding of its properties, a representative synthetic approach, and its likely applications. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, encouraging further investigation into the properties and applications of this and related compounds.

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